2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine
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Overview
Description
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine is an organic compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound features a thiophene ring, an isopropoxy group, and an ethanamine moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted ethanamine derivatives.
Scientific Research Applications
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action for 2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the ethanamine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar structure but lacks the isopropoxy group
1-(Thiophen-2-yl)ethan-1-one: Contains a ketone group instead of an ethanamine moiety.
Uniqueness
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine is unique due to the presence of the isopropoxy group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in various synthetic pathways and applications .
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-propan-2-yloxy-2-thiophen-3-ylethanamine |
InChI |
InChI=1S/C9H15NOS/c1-7(2)11-9(5-10)8-3-4-12-6-8/h3-4,6-7,9H,5,10H2,1-2H3 |
InChI Key |
VOSKRARTNDXWKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CN)C1=CSC=C1 |
Origin of Product |
United States |
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